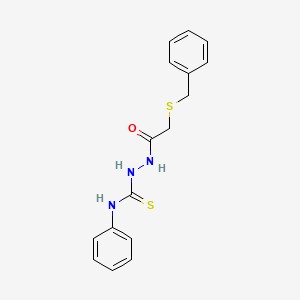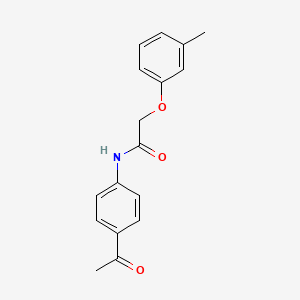
N-(4-acetylphenyl)-2-(3-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-2-(3-methylphenoxy)acetamide is an organic compound with a complex structure that includes both acetyl and phenoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(3-methylphenoxy)acetamide typically involves the following steps:
Acetylation: The starting material, 4-aminophenol, is acetylated using acetic anhydride to form 4-acetylaminophenol.
Etherification: 3-methylphenol is reacted with chloroacetic acid to form 2-(3-methylphenoxy)acetic acid.
Amide Formation: The final step involves the coupling of 4-acetylaminophenol with 2-(3-methylphenoxy)acetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale acetylation: using acetic anhydride in the presence of a catalyst.
Continuous flow etherification: to enhance the efficiency and yield of 2-(3-methylphenoxy)acetic acid.
Automated coupling reactions: using advanced machinery to ensure consistent product quality and high throughput.
化学反応の分析
Types of Reactions
N-(4-acetylphenyl)-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions involving strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of N-(4-hydroxyphenyl)-2-(3-methylphenoxy)acetamide.
Substitution: Formation of various substituted amides depending on the nucleophile used.
科学的研究の応用
N-(4-acetylphenyl)-2-(3-methylphenoxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which N-(4-acetylphenyl)-2-(3-methylphenoxy)acetamide exerts its effects depends on its application:
Pharmaceuticals: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Organic Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.
類似化合物との比較
Similar Compounds
N-(4-acetylphenyl)-2-phenoxyacetamide: Lacks the methyl group on the phenoxy ring.
N-(4-methylphenyl)-2-(3-methylphenoxy)acetamide: Has a methyl group on the amide phenyl ring instead of the acetyl group.
Uniqueness
N-(4-acetylphenyl)-2-(3-methylphenoxy)acetamide is unique due to the presence of both acetyl and methyl groups, which can influence its reactivity and interactions in chemical and biological systems. This structural uniqueness can lead to distinct properties and applications compared to its analogs.
特性
分子式 |
C17H17NO3 |
|---|---|
分子量 |
283.32 g/mol |
IUPAC名 |
N-(4-acetylphenyl)-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H17NO3/c1-12-4-3-5-16(10-12)21-11-17(20)18-15-8-6-14(7-9-15)13(2)19/h3-10H,11H2,1-2H3,(H,18,20) |
InChIキー |
FMNYPANVMTXYAO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-(4-butoxyphenyl)methylidene]-4-methylaniline](/img/structure/B11991833.png)
![methyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11991840.png)
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-thiophenecarboxamide](/img/structure/B11991846.png)
![Ethyl 3-(3-chlorophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11991851.png)
![N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide](/img/structure/B11991856.png)
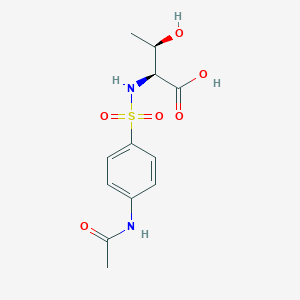
![3-(5-methyl-2-thienyl)-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991868.png)
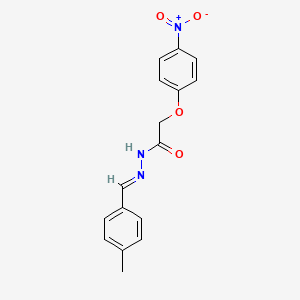
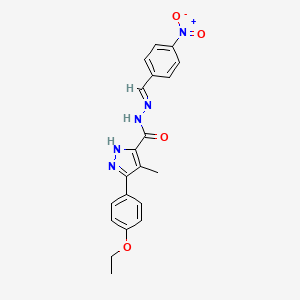
![N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]butanamide](/img/structure/B11991922.png)

![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11991928.png)
